NRPE Trifluoroacetic Acid Salt (Technical Grade)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NRPE Trifluoroacetic Acid Salt (Technical Grade) is a compound with the molecular formula C57H100NO8P.C2HF3O2 . It is known for its applications in various scientific research fields, particularly in the study of pigments that form during the visual cycle in vertebrates . This compound is often used in laboratory settings for research purposes .
Preparation Methods
The preparation of NRPE Trifluoroacetic Acid Salt (Technical Grade) involves synthetic routes that include the reaction of specific precursors under controlled conditions . The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
NRPE Trifluoroacetic Acid Salt (Technical Grade) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
NRPE Trifluoroacetic Acid Salt (Technical Grade) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of NRPE Trifluoroacetic Acid Salt (Technical Grade) involves its interaction with molecular targets in the visual cycle of vertebrates . It forms pigments that can lead to harmful byproducts, which are studied to understand their impact on vision and potential therapeutic interventions . The molecular pathways involved include the biosynthetic pathways of visual pigments .
Comparison with Similar Compounds
NRPE Trifluoroacetic Acid Salt (Technical Grade) can be compared with other similar compounds used in the study of visual pigments and dyes. Some similar compounds include:
All-E-1,2-di-2-Palmitin: This compound is also involved in the visual cycle and forms similar pigments.
DP-NRPE Trifluoroacetic Acid Salt: Another variant of the compound with similar applications.
The uniqueness of NRPE Trifluoroacetic Acid Salt (Technical Grade) lies in its specific molecular structure and its role in forming pigments during the visual cycle .
Properties
Molecular Formula |
C59H101F3NO10P |
---|---|
Molecular Weight |
1072.4 g/mol |
IUPAC Name |
[3-[2-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenylidene]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C57H100NO8P.C2HF3O2/c1-8-10-12-14-16-18-20-22-24-26-28-30-32-39-55(59)63-48-53(66-56(60)40-33-31-29-27-25-23-21-19-17-15-13-11-9-2)49-65-67(61,62)64-47-46-58-45-43-51(4)37-34-36-50(3)41-42-54-52(5)38-35-44-57(54,6)7;3-2(4,5)1(6)7/h34,36-37,41-43,45,53H,8-33,35,38-40,44,46-49H2,1-7H3,(H,61,62);(H,6,7)/b37-34+,42-41+,50-36+,51-43+,58-45?; |
InChI Key |
LOWUWRMQXQBVGB-UCSDEYBKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN=C/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C)OC(=O)CCCCCCCCCCCCCCC.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN=CC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C)OC(=O)CCCCCCCCCCCCCCC.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.